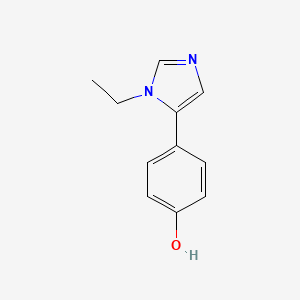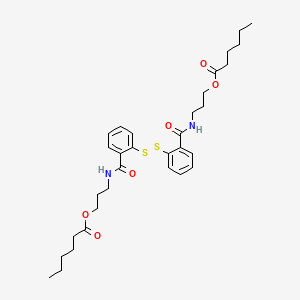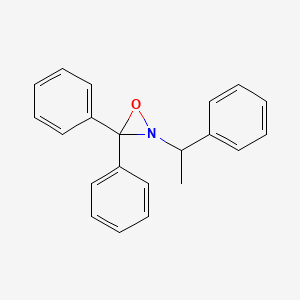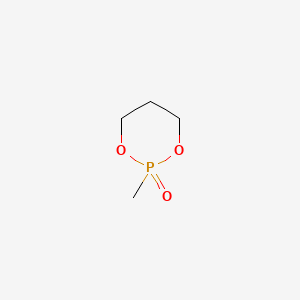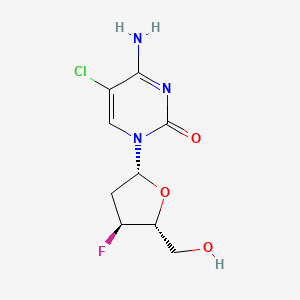
Cytidine, 5-chloro-2',3'-dideoxy-3'-fluoro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’,3’-Dideoxy-3’-fluoro-5-chlorocytidine is a nucleoside analogue with significant potential in various scientific fields.
准备方法
The synthesis of 2’,3’-Dideoxy-3’-fluoro-5-chlorocytidine involves several steps. One common method includes the fluorination of a suitable precursor, followed by chlorination and subsequent glycosylation to form the desired nucleoside analogue. The reaction conditions typically involve the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) and chlorinating agents like thionyl chloride. Industrial production methods may involve optimization of these steps to increase yield and purity .
化学反应分析
2’,3’-Dideoxy-3’-fluoro-5-chlorocytidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially forming different derivatives.
Common reagents used in these reactions include strong acids or bases for hydrolysis, and specific oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
2’,3’-Dideoxy-3’-fluoro-5-chlorocytidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogues.
Biology: The compound is studied for its potential to interfere with nucleic acid synthesis, making it a candidate for antiviral and anticancer research.
Medicine: Its structural similarity to natural nucleosides allows it to be incorporated into DNA or RNA, potentially inhibiting viral replication or cancer cell proliferation.
作用机制
The mechanism of action of 2’,3’-Dideoxy-3’-fluoro-5-chlorocytidine involves its incorporation into nucleic acids. Once incorporated, it can inhibit the elongation of DNA or RNA chains, thereby preventing the replication of viruses or the proliferation of cancer cells. The molecular targets include viral polymerases and cellular DNA polymerases, which are essential for nucleic acid synthesis .
相似化合物的比较
2’,3’-Dideoxy-3’-fluoro-5-chlorocytidine can be compared with other nucleoside analogues such as:
2’,3’-Dideoxy-3’-fluoro-5-methylcytidine: Similar in structure but with a methyl group instead of a chlorine atom, this compound also exhibits antiviral and anticancer properties.
2’,3’-Dideoxy-3’-fluoro-5-bromocytidine: This analogue has a bromine atom instead of chlorine and has been studied for its unique structural and biological properties.
2’,3’-Dideoxy-3’-fluorouridine: Another nucleoside analogue with a fluorine atom, known for its antitumor activity.
The uniqueness of 2’,3’-Dideoxy-3’-fluoro-5-chlorocytidine lies in its specific halogen substitution, which can influence its biological activity and stability.
属性
CAS 编号 |
127492-32-4 |
|---|---|
分子式 |
C9H11ClFN3O3 |
分子量 |
263.65 g/mol |
IUPAC 名称 |
4-amino-5-chloro-1-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H11ClFN3O3/c10-4-2-14(9(16)13-8(4)12)7-1-5(11)6(3-15)17-7/h2,5-7,15H,1,3H2,(H2,12,13,16)/t5-,6+,7+/m0/s1 |
InChI 键 |
DKTULUNJRRRNTA-RRKCRQDMSA-N |
手性 SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)Cl)CO)F |
规范 SMILES |
C1C(C(OC1N2C=C(C(=NC2=O)N)Cl)CO)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


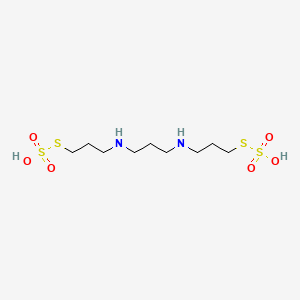

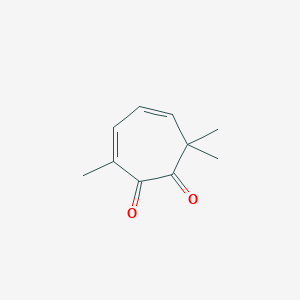
![1-[(3-Oxo-1lambda3,2-benziodoxol-1-yl)oxy]-1lambda3,2-benziodoxol-3-one](/img/structure/B12803759.png)
![2,7-diethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B12803775.png)
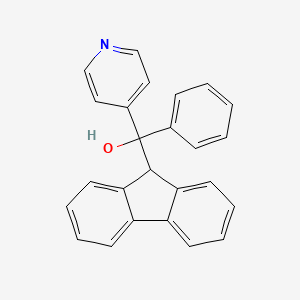
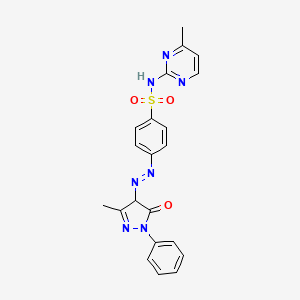

![[2-(Hydroxymethyl)-4-[1-hydroxy-2-[6-(4-phenylbutoxy)hexylamino]ethyl]phenyl] 1-hydroxynaphthalene-2-carboxylate](/img/structure/B12803798.png)

